REACTION_CXSMILES
|
C([O:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH:17]([O:20][CH3:21])[O:18][CH3:19])[C:10]1=[O:22])C1C=CC=CC=1.C([O-])=O.[NH4+]>CCO.[Pd]>[CH3:21][O:20][CH:17]([O:18][CH3:19])[CH2:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][N:9]([OH:8])[C:10]1=[O:22] |f:1.2|
|
Name
|
1-Benzyloxy-3-(4,4-dimethoxy-butyl)-imidazolidin-2-one
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ON1C(N(CC1)CCCC(OC)OC)=O
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the cake was washed with EtOH
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained solid was partitioned between water (10 mL) and CH2Cl2 (50 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by column chromatography on silica gel (100% EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCN1C(N(CC1)O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |